15-脱氧-Δ12,14-前列腺素J2 谷胱甘肽

描述

15-deoxy-Delta12,14-Prostaglandin J2 Glutathione is a compound derived from the prostaglandin D2 series. It is known for its potent anti-inflammatory properties and its role as an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPARγ). This compound has been extensively studied for its involvement in various biological processes, including inflammation, apoptosis, and cellular signaling pathways .

科学研究应用

15-deoxy-Delta12,14-Prostaglandin J2 Glutathione has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study electrophilic reactions and protein modifications.

Biology: The compound is studied for its role in modulating inflammatory responses and cellular signaling pathways.

Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancer, and metabolic disorders.

Industry: The compound is used in the development of anti-inflammatory drugs and as a biochemical tool in research .

作用机制

Target of Action

The primary target of 15-deoxy-Delta12,14-Prostaglandin J2 (15d-PGJ2) is Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a member of the nuclear hormone superfamily of ligand-activated transcriptional factors . It plays an important role in lipid metabolism and bone metabolism .

Mode of Action

15d-PGJ2 is a well-recognized natural ligand of PPARγ and possesses anti-inflammatory properties . It interacts with PPARγ, leading to the differentiation of fibroblasts into adipocytes . It also inhibits the proliferation of cancer cell lines . Moreover, 15d-PGJ2 can prevent oxidative damage caused by t-butyl hydroperoxide, in addition to H2O2 .

Biochemical Pathways

15d-PGJ2 modulates the adhesion process by inhibiting the TNFα induced IKK-NF-κB pathway . It also prevents reactive oxygen species generation and mitochondrial membrane depolarization induced by oxidative stress . Furthermore, 15d-PGJ2 promotes the formation of marrow adipocytes and inhibits the formation of osteoblasts, resulting in bone loss .

Pharmacokinetics

It’s known that 15d-pgj2 can prevent oxidative damage caused by t-butyl hydroperoxide, in addition to h2o2 , suggesting it may have good bioavailability.

Result of Action

15d-PGJ2 induces apoptosis in a number of cell types including human lung cancer cells, synoviocytes, and macrophages . It also prevents reactive oxygen species generation and mitochondrial membrane depolarization induced by oxidative stress . Moreover, it can inhibit inflammation at multiple steps .

Action Environment

The action of 15d-PGJ2 can be influenced by environmental factors such as oxidative stress . For example, under inflammatory conditions, 15d-PGJ2 can inhibit the TNFα induced IKK-NF-κB pathway . It’s also worth noting that the effects of 15d-PGJ2 can vary depending on cell type .

生化分析

Biochemical Properties

15-deoxy-Delta12,14-Prostaglandin J2 Glutathione interacts with various enzymes, proteins, and other biomolecules. It is a selective PPARγ and a covalent PPARδ agonist . It plays a crucial role in the regulation of intracellular signaling pathways through the covalent modification of cellular proteins .

Cellular Effects

The compound has significant effects on various types of cells and cellular processes. It has been reported to prevent H2O2-induced cytotoxicity in primary human retinal pigment epithelial cultures and in ARPE-19 cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

15-deoxy-Delta12,14-Prostaglandin J2 Glutathione exerts its effects at the molecular level through various mechanisms. It can covalently react via the Michael addition reaction with critical cellular nucleophiles, such as the free cysteine residues of proteins . This covalent modification of cellular proteins may be one of the most important mechanisms by which 15-deoxy-Delta12,14-Prostaglandin J2 Glutathione induces many biological responses involved in the pathophysiological effects associated with inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 15-deoxy-Delta12,14-Prostaglandin J2 Glutathione change over time. It has been observed that pretreatment of cells with 1 μM 15-deoxy-Delta12,14-Prostaglandin J2 Glutathione led to a modest decrease in reactive oxygen species generation, and a significant restoration of mitochondrial membrane potential .

Metabolic Pathways

15-deoxy-Delta12,14-Prostaglandin J2 Glutathione is involved in various metabolic pathways. It is a metabolite of PGD2

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 15-deoxy-Delta12,14-Prostaglandin J2 involves the dehydration of prostaglandin D2. This reaction can be catalyzed by albumin or occur spontaneously under physiological conditions. The resulting product, 15-deoxy-Delta12,14-Prostaglandin J2, can then be conjugated with glutathione through a Michael addition reaction, where the electrophilic α,β-unsaturated ketone moiety of the prostaglandin reacts with the thiol group of glutathione .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of prostaglandin D2, followed by its conversion to 15-deoxy-Delta12,14-Prostaglandin J2 and subsequent conjugation with glutathione. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: 15-deoxy-Delta12,14-Prostaglandin J2 Glutathione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The electrophilic center of the compound allows for substitution reactions with nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions

Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of the original compound .

相似化合物的比较

Prostaglandin D2: The precursor of 15-deoxy-Delta12,14-Prostaglandin J2.

Prostaglandin E2: Another prostaglandin with distinct biological functions.

Cyclopentenone Prostaglandins: A group of prostaglandins with similar electrophilic properties

Uniqueness: 15-deoxy-Delta12,14-Prostaglandin J2 Glutathione is unique due to its potent anti-inflammatory effects and its ability to modulate multiple signaling pathways through its interaction with PPARγ and NF-κB. This makes it a valuable compound for research and therapeutic applications .

生物活性

15-Deoxy-Delta12,14-Prostaglandin J2 (15d-PGJ2) is a cyclopentenone prostaglandin with significant biological activity, particularly in the context of inflammation and cellular signaling. Its glutathione conjugate form has been studied for its potential therapeutic effects and mechanisms of action. This article provides a detailed examination of the biological activity of 15d-PGJ2, focusing on its interactions with cellular pathways, effects on inflammation, and implications for health.

Structure and Reactivity

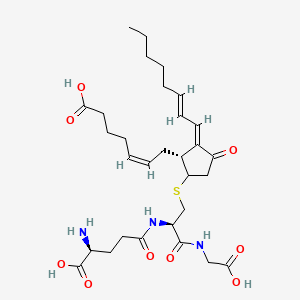

15d-PGJ2 contains a reactive cyclopentenone ring that allows it to form covalent bonds with nucleophiles such as glutathione (GSH) and cysteine residues in proteins. This reactivity is crucial for its biological effects, enabling it to modify protein function through Michael addition reactions .

Interaction with Glutathione

The interaction between 15d-PGJ2 and glutathione is significant for its protective effects against oxidative stress. Pre-treatment with 15d-PGJ2 has been shown to increase intracellular GSH levels and enhance the expression of glutamate-cysteine ligase (GCL), an enzyme critical for GSH synthesis . This suggests that 15d-PGJ2 may play a role in cellular defense mechanisms against oxidative damage.

Anti-inflammatory Effects

15d-PGJ2 exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in inflammation:

- NF-κB Pathway Inhibition : It inhibits NF-κB activity through both PPARγ-dependent and independent mechanisms. This inhibition occurs via covalent modifications of critical cysteine residues in IκB kinase and NF-κB subunits, reducing the transcription of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) .

- Impact on Cytokine Production : Studies have demonstrated that 15d-PGJ2 can decrease the expression of various pro-inflammatory cytokines in activated macrophages, contributing to its role as a feedback regulator during the resolution phase of inflammation .

Effects on Labor Induction

Recent research indicates that 15d-PGJ2 may modulate labor processes by affecting myocyte contractions and cytokine production in gestational tissues. It has been shown to delay lipopolysaccharide (LPS)-induced preterm labor in murine models, potentially improving neonatal survival rates . The compound appears to influence the expression of contraction-associated proteins through modulation of NF-κB and AP-1 pathways in human cultured cells .

Study on Glucocorticoid Sensitivity

A study investigated the effect of 15d-PGJ2 on glucocorticoid receptor (GR) binding in human monocytes. The results indicated that 15d-PGJ2 transiently reduced GR binding and signaling, suggesting a mechanism by which it can modulate glucocorticoid efficacy during inflammatory responses. The lowest concentration required for this effect was approximately 100 nM, which aligns with levels observed in inflammatory conditions .

Biphasic Effects on Endothelial Cells

Another study explored the biphasic effects of 15d-PGJ2 on apoptosis and GSH induction in human endothelial cells. Low concentrations promoted cell survival through GSH induction, while higher concentrations induced apoptosis. This duality underscores the importance of dosage in therapeutic applications .

Summary Table of Biological Activities

属性

IUPAC Name |

(Z)-7-[(1R,2E)-5-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-2-[(E)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N3O9S/c1-2-3-4-5-6-9-12-20-21(13-10-7-8-11-14-27(36)37)25(17-24(20)34)43-19-23(29(40)32-18-28(38)39)33-26(35)16-15-22(31)30(41)42/h6-7,9-10,12,21-23,25H,2-5,8,11,13-19,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b9-6+,10-7-,20-12+/t21-,22+,23+,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVSKAKTGJJITI-YPYHUWNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=C1C(C(CC1=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/1\[C@H](C(CC1=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。